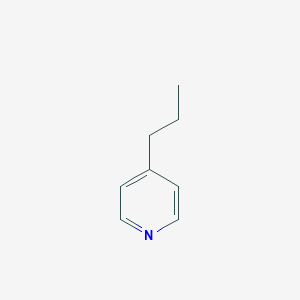

4-Propylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-3-8-4-6-9-7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWZAONCXMJLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061531 | |

| Record name | 4-Propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-81-2 | |

| Record name | 4-Propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RAV2AQL8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Propylpyridine from Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established and contemporary synthetic routes for the preparation of 4-propylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details various methodologies, including direct and indirect approaches starting from pyridine, with a focus on regioselectivity, reaction efficiency, and scalability. Experimental protocols for key transformations are provided, alongside a comparative analysis of the synthetic strategies.

Introduction

4-Propylpyridine is a substituted pyridine derivative with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The strategic introduction of an n-propyl group at the C-4 position of the pyridine ring can be achieved through several synthetic pathways. The choice of a particular route often depends on factors such as the desired scale, available starting materials, and the need for regiochemical control. This guide will explore three primary strategies for the synthesis of 4-propylpyridine from pyridine:

-

Regioselective Minisci-Type Radical Alkylation: A modern approach that offers high C-4 selectivity through the use of a temporary blocking group.

-

Two-Step Acylation and Reduction: A classical and reliable method involving the formation of an intermediate ketone followed by its reduction.

-

Catalytic C-H Activation/Alkylation: An emerging and atom-economical approach utilizing transition metal catalysis.

Comparative Overview of Synthesis Routes

The following table summarizes the key quantitative data for the different synthetic approaches to provide a clear comparison of their efficiencies.

| Synthesis Route | Key Steps | Reagents | Typical Yields | Regioselectivity (C-4) |

| Minisci-Type Alkylation | 1. Blocking group installation 2. Minisci reaction 3. Deprotection | Pyridine, Maleic acid, Butyric acid, AgNO₃, (NH₄)₂S₂O₈, DBU | Moderate to Good[2] | Excellent[2] |

| Acylation-Reduction | 1. Friedel-Crafts Acylation 2. Wolff-Kishner or Clemmensen Reduction | Pyridine, Propionyl chloride/anhydride, AlCl₃, Hydrazine, KOH or Zn(Hg), HCl | Good | High |

| Nickel-Catalyzed Alkylation | Direct C-H alkylation | Pyridine, Propene, Ni(cod)₂, IPr, AlMe₃ | Modest to Good[3] | High[3] |

Detailed Synthesis Routes and Experimental Protocols

Route 1: Regioselective Minisci-Type Radical Alkylation

This modern approach provides excellent control over the regioselectivity of the alkylation by temporarily blocking the C-2 and C-6 positions of the pyridine ring. This is achieved by forming a pyridinium salt with a maleate-derived blocking group, which directs the incoming radical species to the C-4 position.[2]

Logical Workflow for Minisci-Type Alkylation

Caption: Workflow for the regioselective Minisci-type synthesis of 4-propylpyridine.

Experimental Protocol:

Step 1: Synthesis of the Pyridinium Salt (with Maleate-derived Blocking Group)

-

This step involves the reaction of pyridine with maleic acid followed by esterification to form a stable, crystalline pyridinium salt. This salt serves as the substrate for the subsequent Minisci reaction.[2] A detailed protocol for the preparation of the specific fumarate-based blocking group can be found in the supporting information of the cited literature.[2]

Step 2: Minisci Reaction [2]

-

To a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt (0.5 mmol, 1 equiv), butyric acid (1.0 mmol, 2 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 228 mg, 1.0 mmol, 2 equiv), and silver nitrate (AgNO₃, 16.7 mg, 0.1 mmol, 20 mol%).

-

Add dichloroethane (2.5 mL) and water (2.5 mL) to the tube.

-

Stir the biphasic mixture at 50 °C for 2 hours.

-

Monitor the reaction progress and regioselectivity by NMR or LCMS.

-

Upon completion, dilute the reaction mixture with dichloromethane (1 mL).

Step 3: Base-promoted Deprotection [2]

-

To the crude alkylated product from the previous step, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 225 µL, 1.5 mmol, 3 equiv) in dichloromethane (5 mL, 0.1 M).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Transfer the reaction mixture to a separatory funnel containing 1 N NaOH (3 mL) to adjust the pH to >10.

-

Extract the aqueous phase with dichloromethane (3 x 3 mL).

-

Combine the organic phases and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude material by silica gel chromatography to yield 4-propylpyridine.

Route 2: Two-Step Acylation and Reduction

This classical approach involves the initial Friedel-Crafts acylation of pyridine to form 4-propionylpyridine, followed by the reduction of the ketone to the corresponding alkyl group.[1]

Reaction Pathway for Acylation-Reduction

Caption: Synthesis of 4-propylpyridine via acylation and subsequent reduction.

Experimental Protocol:

Step 1: Synthesis of 4-Propionylpyridine (Friedel-Crafts Acylation)

-

While direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the ring by the nitrogen atom, modifications of this reaction exist. A more common approach is the reaction of pyridine with an acyl radical precursor or using a more reactive pyridine derivative. For this guide, we will outline the reduction step from commercially available or otherwise synthesized 4-propionylpyridine.

Step 2: Reduction of 4-Propionylpyridine [1]

-

Using Sodium Borohydride (NaBH₄):

-

In a round-bottom flask, dissolve 4-propionylpyridine in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to give 4-propylpyridine. Purify by distillation or chromatography if necessary.

-

-

Using Lithium Aluminum Hydride (LiAlH₄):

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This reaction must be carried out under strictly anhydrous conditions by trained personnel.

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Add a solution of 4-propionylpyridine in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

-

After the addition, stir the mixture at room temperature or under gentle reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with ether or THF.

-

Dry the combined filtrate over anhydrous Na₂SO₄, filter, and remove the solvent to yield 4-propylpyridine.

-

Route 3: Nickel-Catalyzed C-H Alkylation

Direct C-H functionalization is a highly desirable and atom-economical strategy. Nickel-catalyzed methods have been developed for the C-4 selective alkylation of pyridine with alkenes.[3] This approach avoids the need for pre-functionalization of the pyridine ring.

Conceptual Workflow for Nickel-Catalyzed Alkylation

Caption: Nickel-catalyzed direct C-4 propylation of pyridine.

Experimental Protocol (General Procedure): [3]

-

In a glovebox, charge a reaction vessel with Ni(cod)₂ (5 mol%), an N-heterocyclic carbene (NHC) ligand such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (5 mol%), and a Lewis acid co-catalyst like trimethylaluminum (AlMe₃) (20 mol%) in an anhydrous solvent (e.g., toluene).

-

Add pyridine (1.0 mmol).

-

Introduce propene (either as a gas or a liquefied gas) into the reaction vessel.

-

Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 130 °C) for a designated time (e.g., 3 hours).

-

After cooling, quench the reaction and work up by standard procedures, including filtration, extraction, and solvent removal.

-

Purify the product by flash chromatography on silica gel.

Characterization of 4-Propylpyridine

The identity and purity of the synthesized 4-propylpyridine can be confirmed by various spectroscopic techniques.

Spectroscopic Data Summary:

| Technique | Key Data |

| ¹H NMR | Chemical shifts (δ) in CDCl₃: ~8.48 (d, 2H, H-2,6), ~7.10 (d, 2H, H-3,5), ~2.58 (t, 2H, -CH₂-py), ~1.66 (m, 2H, -CH₂-CH₃), ~0.95 (t, 3H, -CH₃) |

| ¹³C NMR | Expected signals for the pyridine ring carbons and the three distinct carbons of the propyl group. |

| IR (Infrared) | Characteristic peaks for aromatic C-H stretching, C=C and C=N stretching of the pyridine ring, and aliphatic C-H stretching of the propyl group. |

| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 121. |

Conclusion

The synthesis of 4-propylpyridine from pyridine can be accomplished through several effective routes. The regioselective Minisci-type alkylation with a blocking group offers excellent C-4 selectivity and is a powerful modern method. The classical two-step acylation-reduction pathway remains a reliable and often high-yielding alternative, particularly if the intermediate 4-propionylpyridine is readily available. Direct C-H activation catalyzed by nickel presents an atom-economical and forward-looking approach, though it may require more specialized catalytic systems. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, cost, and the desired level of regiochemical purity.

References

An In-depth Technical Guide to 4-Propylpyridine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of 4-propylpyridine, a heterocyclic compound of interest in various chemical and pharmaceutical applications.

Chemical Properties

4-Propylpyridine is a colorless to pale yellow liquid characterized by a pyridine-like odor.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [2][3] |

| Molecular Weight | 121.18 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Pyridine-like | [1] |

| Density | Approx. 0.92 - 0.93 g/cm³ | [1][2] |

| Boiling Point | 188 - 190 °C | [1] |

| Melting Point | Approx. -50 to -56.98 °C | [1][2] |

| Flash Point | 64.51 - 65 °C (closed cup) | [1][2] |

| pKa | 6.04 ± 0.10 (Predicted) | [2] |

| Solubility in Water | Slightly soluble/Sparingly soluble | [1][4] |

| Solubility in Organic Solvents | Miscible with ethanol and ether | [1] |

| Refractive Index | 1.506 - 1.508 (approx.) | [1] |

| Vapor Pressure | 0.912 mmHg at 25°C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4-propylpyridine.

-

¹H NMR: Proton NMR data is available, showing characteristic shifts for the propyl group and the pyridine ring protons.[5][6]

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.[3]

-

Mass Spectrometry (MS): GC-MS data indicates a top peak at m/z 93 and another significant peak at m/z 121, corresponding to the molecular ion.[3][7]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic vibrational frequencies for the chemical bonds present in 4-propylpyridine.[3][8]

Reactivity

The reactivity of 4-propylpyridine is governed by the interplay between the aromatic pyridine ring and the attached propyl group.

3.1. Basicity

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts weak basicity to the molecule.[1] This allows 4-propylpyridine to react with acids to form salts, and it can be employed as a base in organic synthesis to modulate the pH of a reaction system.[1] The propyl group, being an electron-donating alkyl group, increases the electron density on the pyridine ring through an inductive effect, which can influence its reactivity.[1]

3.2. Substitution Reactions

-

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the electron-donating propyl group at the 4-position can increase the electron density of the ring, potentially facilitating electrophilic substitution at positions ortho and meta to the propyl group.[1] To enhance reactivity towards electrophiles at the 4-position, pyridine N-oxides can be formed, which can then be reduced after the substitution reaction.[9]

-

Nucleophilic Aromatic Substitution: Pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[10][11][12] This is because the electronegative nitrogen atom can stabilize the anionic intermediate formed during the reaction.[10][11] Therefore, 4-propylpyridine can undergo nucleophilic substitution reactions where a suitable leaving group at the 2- or 6-position is displaced by a nucleophile.

3.3. Oxidation and Reduction

-

Oxidation: 4-Propylpyridine can be involved in oxidation reactions, often serving as an intermediate in the synthesis of more complex molecules.[1] While specific oxidation protocols for 4-propylpyridine are not detailed in the provided results, related pyridine derivatives like 4-N,N-dimethylaminopyridine (DMAP) have been shown to catalyze the selective oxidation of methyl aromatics.[13]

-

Reduction: 4-Propylpyridine can be synthesized via the reduction of corresponding pyridine derivatives. For example, the reduction of 4-propionylpyridine using reducing agents like lithium aluminum hydride or sodium borohydride will yield 4-propylpyridine by converting the carbonyl group to a methylene group.[1]

Experimental Protocols

4.1. Synthesis of 4-Alkylpyridines (General Procedure)

A general method for the synthesis of 4-alkylpyridines, including 4-propylpyridine, involves the reaction of pyridine with an acid anhydride in the presence of zinc dust.[14] While a specific protocol for 4-propylpyridine is not provided, the procedure for 4-ethylpyridine can be adapted.

-

Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with pyridine and the corresponding acid anhydride (in this case, propionic anhydride).

-

Addition of Zinc: Zinc dust is added portion-wise to the stirred solution. The reaction can be exothermic.

-

Reflux: The reaction mixture is refluxed for a period of time.

-

Workup: The mixture is cooled and then neutralized cautiously with a strong base solution (e.g., 40% aqueous sodium hydroxide).

-

Purification: The product is isolated by steam distillation. The organic layer of the distillate is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., chloroform). The combined organic extracts are dried and purified by fractional distillation.[14]

Caption: General workflow for the synthesis of 4-alkylpyridines.

4.2. Purification by HPLC

4-Propylpyridine can be analyzed and purified using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Method: A Newcrom R1 or C18 HPLC column can be utilized.

-

Mobile Phase: A typical mobile phase consists of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Scalability: This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[15]

Caption: HPLC purification workflow for 4-propylpyridine.

Applications in Research and Development

4-Propylpyridine serves as a valuable intermediate in various fields:

-

Pharmaceuticals: It is used as an intermediate in the synthesis of a variety of drug molecules.[4] Its structure can be incorporated to interact with biological targets or to modify the pharmacokinetic properties of a drug, such as solubility and stability.[1]

-

Agrochemicals: It is an ingredient in certain pesticides, where it can act as a repellent or a toxic substance to pests.[4]

-

Flavor and Fragrance: The compound is used to impart specific aromas or tastes in the flavor and fragrance industry.[4]

-

Materials Science: There is potential for 4-propylpyridine to be used in the preparation of functional materials, such as organic optoelectronic materials for use in devices like LEDs and solar cells.[1]

Safety and Handling

4-Propylpyridine is considered an irritant to the eyes, respiratory system, and skin.[2] It is also flammable.[2] Appropriate safety precautions, such as working in a well-ventilated area, wearing suitable protective clothing, and keeping it away from sources of ignition, should be taken when handling this chemical.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).[16]

References

- 1. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]

- 2. chembk.com [chembk.com]

- 3. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-Propylpyridine(1122-81-2) IR Spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Pyridine, 4-propyl- [webbook.nist.gov]

- 8. Pyridine, 4-propyl- [webbook.nist.gov]

- 9. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. quora.com [quora.com]

- 12. echemi.com [echemi.com]

- 13. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 4-Propylpyridine | SIELC Technologies [sielc.com]

- 16. echemi.com [echemi.com]

Physical properties of 4-Propylpyridine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 4-Propylpyridine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The data presented herein is compiled from multiple sources to ensure a comprehensive understanding for scientific and drug development applications. This document details the boiling point and density of 4-Propylpyridine, outlines the standard experimental methodologies for their determination, and provides a logical workflow for these characterization processes.

Core Physical Properties

4-Propylpyridine is a colorless to pale yellow liquid with a characteristic pyridine-like odor.[1] It is slightly soluble in water.[1] The core physical properties, boiling point and density, are summarized below. It is important to note the slight variations in reported values across different sources, which can be attributed to different experimental conditions and purity levels of the substance.

Data Summary

| Physical Property | Value | Source |

| Boiling Point | 183 °C | Alfa Chemistry[2] |

| 183-186 °C | ChemBK[3] | |

| 188 - 190 °C | Pipzine Chemicals[1] | |

| 190 °C | Fisher Scientific[4] | |

| 195-197 °C | Pipzine Chemicals[1] | |

| Density | 0.918 g/cm³ | Alfa Chemistry[2] |

| 0.92 g/cm³ (approx.) | Pipzine Chemicals[1] | |

| 0.93 g/cm³ | ChemBK[3] |

Experimental Protocols

The determination of the boiling point and density of a chemical compound like 4-Propylpyridine is fundamental to its characterization. The following sections detail the standard experimental protocols for these measurements.

Determination of Boiling Point by Distillation

The distillation method is a common and reliable technique for determining the boiling point of a liquid.[2][5][6][7] This method measures the temperature of the vapor that is in equilibrium with the boiling liquid.[2]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottomed distilling flask, a condenser, a receiving flask, and a calibrated thermometer.

-

Sample Preparation: A measured volume of 4-Propylpyridine (typically at least 5 mL) is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[1][7]

-

Thermometer Placement: The thermometer is positioned in the neck of the distilling flask so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Data Recording: The temperature is recorded when it becomes constant. This stable temperature, observed while the vapor is condensing and the liquid is actively distilling, is the boiling point of the substance.[3][6] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Density by Pycnometer

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.

Methodology:

-

Preparation: A clean, dry pycnometer (a glass flask with a specific volume) is weighed accurately (m₁).

-

Sample Filling: The pycnometer is filled with 4-Propylpyridine. Care is taken to ensure there are no air bubbles. The stopper, which has a capillary tube, is inserted, allowing excess liquid to be expelled.

-

Thermostating: The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 20 °C or 25 °C) until the liquid reaches thermal equilibrium. The liquid level is then adjusted to the mark on the capillary.

-

Weighing: The outside of the pycnometer is carefully dried, and the filled pycnometer is weighed (m₂).

-

Calibration: The procedure is repeated using a reference liquid of a known density at the same temperature, typically distilled water. The pycnometer is filled with distilled water and weighed (m₃).

-

Calculation: The density of 4-Propylpyridine (ρ) is calculated using the following formula:

ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and reporting of the physical properties of a liquid chemical such as 4-Propylpyridine.

Caption: Experimental workflow for determining physical properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 5. vernier.com [vernier.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

4-Propylpyridine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Applications of 4-Propylpyridine

This technical guide provides a comprehensive overview of 4-Propylpyridine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, key applications, and essential safety and handling information.

Chemical Identity

4-Propylpyridine is an organic compound consisting of a pyridine ring substituted with a propyl group at the fourth position.[1] Its unique electronic structure and chemical reactivity make it a valuable intermediate in various synthetic processes.[2]

| Identifier | Value |

| CAS Number | 1122-81-2[3][4] |

| Molecular Formula | C₈H₁₁N[3][4][5][6] |

| IUPAC Name | 4-propylpyridine[3] |

| SMILES | CCCC1=CC=NC=C1[3][4] |

| InChI | InChI=1S/C8H11N/c1-2-3-8-4-6-9-7-5-8/h4-7H,2-3H2,1H3[3] |

| InChIKey | JAWZAONCXMJLFT-UHFFFAOYSA-N[3] |

Physicochemical Properties

4-Propylpyridine is a colorless to pale yellow liquid at room temperature with a characteristic pyridine-like odor.[1][2] Its physical and chemical properties are summarized in the table below. The propyl group, an electron-donating alkyl group, increases the electron density of the pyridine ring, influencing its reactivity.[2] The nitrogen atom's lone pair of electrons confers weak basicity, allowing it to form salts with acids.[2]

| Property | Value |

| Molecular Weight | 121.18 g/mol [2][3][5] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Odor | Pyridine-like[2] |

| Boiling Point | 188 - 197 °C[2] |

| Melting Point | Approximately -50 °C[2] |

| Density | Approximately 0.92 g/cm³[2] |

| Solubility in Water | Slightly soluble[1][2] |

| Solubility in Organic Solvents | Miscible with ethanol and ether[2] |

| Flash Point | 65 °C (closed cup)[2] |

| Refractive Index | ~1.506 - 1.508[2] |

Synthesis Protocols

Several methods are employed for the synthesis of 4-Propylpyridine. The choice of method often depends on factors such as desired purity, cost, and reaction conditions.[2]

Experimental Protocol 1: Alkylation of Pyridine

This method involves the direct alkylation of pyridine using a propylating agent.

Methodology:

-

Pyridine is used as the starting material.

-

A base is introduced to abstract a hydrogen atom from the para-position of the pyridine ring, forming a carbanion. The choice of base is critical for the reaction's success.[2]

-

A propyl halide, such as bromopropane, is added as the propylation reagent.[2]

-

The carbanion undergoes a nucleophilic substitution reaction with the propyl halide, forming a new carbon-carbon bond and yielding 4-Propylpyridine.[2]

-

The product is then isolated and purified from the reaction mixture.

Experimental Protocol 2: Transition Metal-Catalyzed Coupling Reaction

This approach offers an alternative route with potentially milder conditions and higher selectivity.[2]

Methodology:

-

A halogenated pyridine (e.g., 4-bromopyridine) is used as one of the starting materials.

-

Propylboronic acid or its ester serves as the source of the propyl group.[2]

-

The reaction is conducted in the presence of a transition metal catalyst, typically a palladium catalyst, along with appropriate ligands.[2]

-

The catalyst facilitates a cross-coupling reaction between the halogenated pyridine and the propylboronic acid derivative.

-

This method generally proceeds under milder conditions compared to classical alkylation.[2] However, the cost of the transition metal catalyst can be a significant consideration.[2]

Key Applications in Research and Development

4-Propylpyridine serves as a crucial building block and intermediate in several scientific and industrial fields.

-

Organic Synthesis: It is widely used as an intermediate to introduce functional groups and construct the backbone of more complex organic compounds through reactions like nucleophilic substitution and oxidation.[2]

-

Pharmaceuticals and Drug Development: The 4-propylpyridine structural unit is incorporated into the design of various drug molecules.[1][2] Its presence can influence the biological activity and pharmacokinetic properties of a drug, such as enhancing solubility, stability, and modulating its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Materials Science: There is potential for 4-Propylpyridine in the development of functional materials, such as organic optoelectronic materials for use in devices like light-emitting diodes (LEDs) and solar cells.[2]

-

Other Industries: It also finds application in the flavor and fragrance industry and as an ingredient in certain pesticides.[1]

Safety and Handling

4-Propylpyridine is classified as an irritant and requires careful handling to avoid exposure.

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Contact | H315: Causes skin irritation[3][7] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[7] |

| Eye Contact | H318: Causes serious eye damage[3][7] | P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Inhalation | H335: May cause respiratory irritation[3][7] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[7] |

| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant.[7] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]

-

Skin Protection: Wear impervious and flame-resistant protective clothing and gloves.[7]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate filter.[7][8]

Visualizations

The following diagrams illustrate the synthesis workflows and application areas of 4-Propylpyridine.

Caption: Workflow for the synthesis of 4-Propylpyridine via alkylation.

Caption: Workflow for transition metal-catalyzed synthesis.

Caption: Primary application areas for 4-Propylpyridine.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]

- 3. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Analysis of 4-Propylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Propylpyridine (CAS: 1122-81-2), a heterocyclic aromatic compound. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 4-Propylpyridine in research and development settings.

Spectroscopic Data Summary

The following sections provide quantitative spectroscopic data for 4-Propylpyridine. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-Propylpyridine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 4-Propylpyridine exhibits distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the propyl side chain. The spectrum was recorded in deuterated chloroform (CDCl₃).[1]

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-2, H-6 (α-protons) | ~8.48 | Doublet | 2H |

| H-3, H-5 (β-protons) | ~7.10 | Doublet | 2H |

| -CH₂- (Benzylic) | ~2.58 | Triplet | 2H |

| -CH₂- (Methylene) | ~1.66 | Sextet | 2H |

| -CH₃ (Methyl) | ~0.95 | Triplet | 3H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of readily available, explicitly published data, the following chemical shifts are estimated based on established values for substituted pyridines and alkyl chains. The spectrum is predicted for a CDCl₃ solvent.

| Assignment | Predicted Chemical Shift (δ) ppm |

| C-4 (Quaternary) | ~154 |

| C-2, C-6 (α-carbons) | ~149 |

| C-3, C-5 (β-carbons) | ~123 |

| -CH₂- (Benzylic) | ~37 |

| -CH₂- (Methylene) | ~24 |

| -CH₃ (Methyl) | ~14 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in 4-Propylpyridine by measuring the absorption of infrared radiation, which excites molecular vibrations. The data below corresponds to a neat sample analyzed via a capillary cell.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3030 | Aromatic C-H Stretch | Medium |

| 2959, 2931, 2871 | Aliphatic C-H Stretch | Strong |

| 1605, 1559 | C=C & C=N Ring Stretching | Strong |

| 1465 | -CH₂- Scissoring | Medium |

| 1420 | Aromatic Ring Vibration | Medium |

| 1379 | -CH₃ Symmetric Bend | Medium |

| 825 | C-H Out-of-Plane Bending (para-substitution) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-Propylpyridine, aiding in its identification and structural confirmation. The data presented is from Electron Ionization (EI) Mass Spectrometry.[2]

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 121 | 88.8 | [M]⁺ (Molecular Ion) |

| 106 | 41.4 | [M - CH₃]⁺ |

| 93 | 100.0 | [M - C₂H₄]⁺ (Base Peak, via McLafferty rearrangement) |

| 92 | 56.4 | [M - C₂H₅]⁺ |

| 65 | 34.3 | Pyridinium fragment degradation |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are designed for a liquid sample such as 4-Propylpyridine.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 15-20 mg of the 4-Propylpyridine sample into a clean, dry vial.

-

Using a calibrated pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Sample Filtration and Transfer :

-

Prepare a filter pipette by placing a small plug of glass wool into a Pasteur pipette.

-

Transfer the prepared solution from the vial through the filter pipette directly into a clean, high-quality 5 mm NMR tube.

-

Ensure the liquid column in the NMR tube is approximately 4-5 cm high.

-

-

Instrument Setup and Data Acquisition :

-

Wipe the exterior of the NMR tube clean and insert it into a spinner turbine, adjusting its depth with a gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, maximizing spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation :

-

Obtain two clean, dry, and transparent salt plates (e.g., NaCl or KBr) from a desiccator.

-

Using a clean pipette, place one small drop of neat 4-Propylpyridine onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, gently rotating it to spread the liquid into a thin, uniform film between the plates. Ensure no air bubbles are trapped.

-

-

Instrument Setup and Data Acquisition :

-

Place the sandwiched plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-600 cm⁻¹).

-

-

Data Processing and Cleaning :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or methylene chloride), then return them to the desiccator.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Preparation :

-

Prepare a stock solution of 4-Propylpyridine at a concentration of approximately 1 mg/mL in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Perform a serial dilution to create a final working solution with a concentration in the low µg/mL to ng/mL range. The optimal concentration should be determined based on instrument sensitivity.

-

Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

Transfer the filtered sample into an appropriate autosampler vial.

-

-

Instrument Setup and Data Acquisition :

-

The sample is typically introduced into the mass spectrometer via a direct infusion pump or through a gas chromatograph (GC-MS).

-

For GC-MS, an appropriate column and temperature program must be selected to ensure proper separation and elution of 4-Propylpyridine.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Data Analysis :

-

The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4-Propylpyridine.

Caption: Workflow for the spectroscopic characterization of 4-Propylpyridine.

References

Structural Analysis and Conformation of 4-Propylpyridine: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for predicting its interactions with biological targets and for the rational design of novel functional molecules. This technical guide provides a comprehensive overview of the methodologies that would be employed for a detailed structural and conformational analysis of 4-propylpyridine. However, a comprehensive search of the current scientific literature reveals a notable absence of specific experimental or computational studies on this particular molecule. Therefore, this document will outline the established protocols and theoretical frameworks that would be necessary to perform such an analysis, drawing parallels with studies on analogous molecules where appropriate.

Introduction to Conformational Analysis of Alkyl-Aromatic Systems

The conformational landscape of flexible molecules like 4-propylpyridine is determined by the rotation around single bonds. In the case of 4-propylpyridine, the key dihedral angles are those associated with the propyl side chain relative to the pyridine ring. The interplay of steric hindrance, hyperconjugation, and weak intramolecular interactions governs the relative energies of the different conformers. Identifying the global minimum energy conformation and the energy barriers to interconversion is fundamental to understanding the molecule's behavior.

Experimental Determination of Molecular Structure

High-resolution spectroscopic techniques are the primary experimental methods for elucidating the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.

Microwave Spectroscopy

Experimental Protocol:

Microwave spectroscopy measures the absorption of microwave radiation by a molecule, corresponding to transitions between rotational energy levels. For 4-propylpyridine, the experimental workflow would involve:

-

Sample Preparation: A gaseous sample of 4-propylpyridine would be introduced into a high-vacuum chamber.

-

Data Acquisition: The sample would be irradiated with microwave radiation, and the absorption spectrum would be recorded. The high resolution of this technique allows for the determination of rotational constants (A, B, and C) for the parent molecule and its isotopologues (e.g., ¹³C and ¹⁵N).

-

Structural Determination: The rotational constants are inversely related to the moments of inertia of the molecule. By analyzing the rotational constants of multiple isotopologues, the precise atomic coordinates can be determined using Kraitchman's equations, yielding accurate bond lengths and angles.

Gas Electron Diffraction (GED)

Experimental Protocol:

GED provides information on the radial distribution of atoms in a molecule. The experimental procedure includes:

-

Sample Introduction: A gaseous beam of 4-propylpyridine molecules is introduced into the path of a high-energy electron beam.

-

Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, which reveals the distribution of internuclear distances within the molecule. This data can be used to refine a molecular model and determine structural parameters.

Computational Structural Analysis

In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting the structural and conformational properties of molecules.

Methodology:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers. This is typically done using molecular mechanics force fields.

-

Quantum Mechanical Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), using a suitable basis set (e.g., 6-311++G(d,p)). This provides accurate predictions of bond lengths, bond angles, and dihedral angles.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermodynamic properties.

-

Transition State Search: To understand the dynamics of interconversion between conformers, transition state structures connecting the minima are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The energy difference between the transition state and the conformer represents the activation energy for that conformational change.

Data Presentation

While specific quantitative data for 4-propylpyridine is not available in the literature, a typical summary of results from the aforementioned analyses would be presented in the following tabular format:

Table 1: Calculated Structural Parameters of 4-Propylpyridine Conformers

| Parameter | Conformer 1 (e.g., Anti) | Conformer 2 (e.g., Gauche) |

| Bond Lengths (Å) | ||

| N1-C2 | Value | Value |

| C2-C3 | Value | Value |

| C4-C7 | Value | Value |

| C7-C8 | Value | Value |

| C8-C9 | Value | Value |

| Bond Angles (°) ** | ||

| C6-N1-C2 | Value | Value |

| C3-C4-C7 | Value | Value |

| C4-C7-C8 | Value | Value |

| C7-C8-C9 | Value | Value |

| Dihedral Angles (°) ** | ||

| C3-C4-C7-C8 | Value | Value |

| C4-C7-C8-C9 | Value | Value |

| Relative Energy (kcal/mol) | 0.00 | Value |

Visualization of Methodological Workflow

The logical flow of a comprehensive structural and conformational analysis is crucial for understanding the relationship between different experimental and computational techniques.

Caption: Workflow for the structural and conformational analysis of 4-propylpyridine.

Visualization of Potential Conformers

Based on analogous n-alkyl substituted aromatic systems, the propyl side chain of 4-propylpyridine is expected to adopt different conformations due to rotation around the C(aryl)-C(alkyl) and C(alkyl)-C(alkyl) bonds. The primary conformers would likely be described by the dihedral angle between the plane of the pyridine ring and the plane of the C-C-C backbone of the propyl group, as well as the gauche/anti relationship within the propyl chain itself.

Caption: Hypothetical energy relationship between anti and gauche conformers of 4-propylpyridine.

Conclusion and Future Directions

A detailed structural and conformational analysis of 4-propylpyridine is a prerequisite for its rational application in drug design and materials science. Although specific experimental data is currently lacking in the scientific literature, the methodologies outlined in this guide provide a clear roadmap for future research. The combination of high-resolution gas-phase spectroscopy and modern computational chemistry techniques would undoubtedly provide a comprehensive understanding of the three-dimensional properties of this molecule. Such studies are highly encouraged to fill the existing knowledge gap and to facilitate the future development of 4-propylpyridine-based technologies.

Basic reaction mechanisms involving 4-Propylpyridine

An In-depth Technical Guide to the Core Reaction Mechanisms of 4-Propylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylpyridine is a heterocyclic aromatic organic compound belonging to the pyridine family. Its structure, featuring a propyl group at the C4 position of the pyridine ring, makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[1][2] The pyridine ring is aromatic and weakly basic due to the lone pair of electrons on the nitrogen atom, allowing it to react with acids to form salts.[1] The propyl group, an electron-donating alkyl group, increases the electron density of the pyridine ring, which influences the reactivity and regioselectivity of various chemical transformations compared to unsubstituted pyridine.[1] This guide provides a detailed overview of the fundamental reaction mechanisms involving 4-propylpyridine, supported by experimental data and protocols.

Alkylation Reactions

Alkylation of pyridine derivatives can occur at either the nitrogen atom (N-alkylation) or a carbon atom on the ring (C-alkylation). The reaction pathway is highly dependent on the reagents and conditions employed.

N-Alkylation: Formation of Pyridinium Salts

The most straightforward alkylation reaction involves the nucleophilic attack of the nitrogen's lone pair on an electrophilic carbon, typically from an alkyl halide. This SN2 reaction results in the formation of a quaternary N-alkylpyridinium salt.[3]

Mechanism: The nitrogen atom of 4-propylpyridine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide), leading to the displacement of the halide and the formation of a stable 4-propyl-N-alkylpyridinium salt.

References

An In-depth Technical Guide to the Solubility of 4-Propylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-propylpyridine in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and a logical workflow for the application of solubility data in research and development.

Introduction to 4-Propylpyridine

4-Propylpyridine (C₈H₁₁N) is a heterocyclic organic compound featuring a pyridine ring substituted with a propyl group at the fourth position. Its molecular structure, with a polar pyridine ring and a nonpolar propyl chain, imparts a distinct solubility profile that is crucial for its application in chemical synthesis, pharmaceutical intermediates, and materials science.[1] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile of 4-Propylpyridine

Current literature primarily provides qualitative solubility data for 4-propylpyridine. It is reported to be miscible with certain polar organic solvents and has limited solubility in water.[1] The principle of "like dissolves like" is a key determinant of its solubility behavior.

Table 1: Qualitative Solubility of 4-Propylpyridine in Various Organic Solvents

| Solvent Class | Solvent Example | Qualitative Solubility | Rationale |

| Alcohols | Ethanol | Miscible[1] | The hydroxyl group of ethanol can engage in hydrogen bonding with the nitrogen atom of the pyridine ring, and the alkyl chains are compatible. |

| Ethers | Diethyl Ether | Miscible[1] | The ether oxygen can act as a hydrogen bond acceptor, and the overall nonpolar character is compatible with the propyl group. |

| Hydrocarbons | Hexane, Toluene | Expected to be Soluble/Miscible | The nonpolar propyl group and the aromatic pyridine ring suggest good solubility in nonpolar and aromatic hydrocarbon solvents. |

| Ketones | Acetone | Expected to be Soluble/Miscible | The polar aprotic nature of acetone should facilitate dissolution. |

| Esters | Ethyl Acetate | Expected to be Soluble/Miscible | The moderate polarity of ethyl acetate is likely to be compatible with 4-propylpyridine. |

| Water | Slightly Soluble[1] | The hydrophobic propyl group limits solubility, although the nitrogen atom can participate in hydrogen bonding with water molecules.[1] |

Experimental Protocols for Solubility Determination

Accurate quantitative solubility data can be determined using established experimental methods. As 4-propylpyridine is a liquid at room temperature, the following protocols are adapted for a liquid solute.

Isothermal Equilibrium Method (Shake-Flask Method)

This gravimetric method is a reliable technique for determining the mutual solubility of two liquids.

Objective: To determine the mole fraction of 4-propylpyridine in a saturated solution with a given organic solvent at a constant temperature.

Materials:

-

4-Propylpyridine (high purity)

-

Organic solvent of interest (high purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Sample Preparation: In a series of vials, prepare mixtures of 4-propylpyridine and the organic solvent in varying known proportions.

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature until two distinct liquid phases separate (if the components are not fully miscible).

-

Sampling: Carefully extract a sample from each phase using a syringe.

-

Analysis: Analyze the composition of each phase using a pre-calibrated GC or HPLC method to determine the mole fraction of each component.

-

Data Interpretation: The compositions of the two phases at equilibrium represent the mutual solubilities of 4-propylpyridine and the organic solvent at that temperature.

Spectroscopic Method

This method is suitable if 4-propylpyridine exhibits a unique and quantifiable absorbance in the UV-Vis spectrum in the chosen solvent.

Objective: To determine the concentration of 4-propylpyridine in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

4-Propylpyridine (high purity)

-

Organic solvent of interest (transparent in the measurement wavelength range)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of 4-propylpyridine of a known concentration in the organic solvent.

-

Create a series of standard solutions with decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 4-propylpyridine.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution by adding an excess of 4-propylpyridine to the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature until equilibrium is reached.

-

Allow any undissolved 4-propylpyridine to settle.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

If necessary, dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of 4-propylpyridine in the (diluted) saturated solution.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mole fraction), accounting for any dilution.

-

Visualizing the Workflow for Solubility in Drug Development

In the context of drug development, solubility data is a critical parameter that influences various stages, from initial screening to formulation. The following diagram illustrates a logical workflow for determining and utilizing the solubility of a compound like 4-propylpyridine.

Caption: A logical workflow for the assessment and application of solubility data in the drug development pipeline.

Conclusion

References

In-Depth Technical Guide to 4-Propylpyridine for Researchers and Drug Development Professionals

An examination of the commercial availability, synthesis, analysis, and applications of 4-Propylpyridine as a key intermediate in pharmaceutical and chemical research.

Introduction

4-Propylpyridine (CAS No. 1122-81-2) is a heterocyclic organic compound consisting of a pyridine ring substituted with a propyl group at the fourth position.[1][2] It serves as a valuable building block and intermediate in the synthesis of a wide range of more complex molecules, particularly within the pharmaceutical industry.[1][3] Its unique electronic and structural properties make it a versatile reagent in organic synthesis.[3] This guide provides a comprehensive overview of the commercial availability, suppliers, typical specifications, and key experimental considerations for researchers and drug development professionals working with 4-Propylpyridine.

Commercial Availability and Suppliers

4-Propylpyridine is readily available from a variety of chemical suppliers catering to research and industrial scales. Purity levels are typically high, with most suppliers offering grades of 97% or greater, as determined by Gas Chromatography (GC).

Table 1: Major Commercial Suppliers of 4-Propylpyridine

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | ≥98% | Offers various quantities for research and development. |

| TCI America | >97.0% (GC) | Available through distributors such as Fisher Scientific. |

| Alfa Aesar | 98% | Provides a range of pack sizes. |

| Santa Cruz Biotechnology | For Research Use Only | Specialty supplier for life science research.[4] |

| Guidechem | Varies | A platform listing multiple, primarily Chinese, manufacturers and suppliers.[1] |

| Pipzine Chemicals | Varies | Chinese manufacturer and supplier.[3] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 4-Propylpyridine is essential for its effective use and characterization in a laboratory setting.

Table 2: Physicochemical Properties of 4-Propylpyridine

| Property | Value | Reference |

| CAS Number | 1122-81-2 | [1][2] |

| Molecular Formula | C₈H₁₁N | [2] |

| Molecular Weight | 121.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~188-190 °C | |

| Density | ~0.92 g/cm³ | |

| Solubility | Sparingly soluble in water, soluble in many organic solvents. | [1] |

Table 3: Spectroscopic Data for 4-Propylpyridine

| Technique | Key Features and Observed Peaks |

| ¹H NMR | Characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl group. |

| ¹³C NMR | Distinct peaks corresponding to the carbon atoms of the pyridine ring and the propyl substituent. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 121. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of the C=N and C=C stretching vibrations of the pyridine ring, and C-H stretching of the alkyl group. |

Synthesis of 4-Propylpyridine

Several synthetic routes to 4-Propylpyridine have been described, with the most common methods involving the alkylation of pyridine or its derivatives.

General Synthesis Methodologies

Two primary strategies for the synthesis of 4-Propylpyridine are:

-

Direct Alkylation of Pyridine: This method involves the reaction of pyridine with a propylating agent, such as a propyl halide (e.g., 1-bromopropane), in the presence of a base.[3] The base facilitates the deprotonation of pyridine, which can then undergo nucleophilic attack on the propyl halide.[3]

-

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Negishi or Suzuki coupling, can be employed. This typically involves the reaction of a 4-halopyridine with an organozinc or organoboron reagent containing a propyl group, in the presence of a palladium or nickel catalyst.

A general workflow for the synthesis and purification of 4-Propylpyridine is outlined below.

Example Experimental Protocol: Synthesis via Alkylation (Illustrative)

This is an illustrative protocol based on general principles of pyridine alkylation and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

-

Pyridine

-

1-Bromopropane

-

Sodium amide (NaNH₂)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.

-

Under a nitrogen atmosphere, add sodium amide to the toluene.

-

Add pyridine to the suspension and heat the mixture to reflux for several hours to form the pyridyl sodium salt.

-

Cool the reaction mixture to room temperature and then slowly add 1-bromopropane.

-

After the addition is complete, stir the reaction mixture at room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain 4-Propylpyridine.

Applications in Pharmaceutical Synthesis

4-Propylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][3] Its pyridine core is a common motif in many biologically active molecules. While specific, detailed public-domain examples of its direct use in the synthesis of a marketed drug are proprietary, its utility can be illustrated through its role as a precursor to more complex substituted pyridines. For example, the propylpyridine moiety can be further functionalized to introduce other chemical groups necessary for pharmacological activity.

One important class of drugs derived from pyridine precursors is the anti-tuberculosis agent Isoniazid and its derivatives.[5][6] Although Isoniazid itself is typically synthesized from 4-cyanopyridine or 4-methylpyridine, the synthetic strategies employed are relevant to the potential applications of 4-Propylpyridine in creating novel drug candidates.[6][7]

The general logic for the incorporation of a 4-substituted pyridine into a drug molecule often follows the pathway shown below.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Propylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4-Propylpyridine. The following sections detail the chemical's hazards, necessary precautions, and emergency procedures to ensure the safety of laboratory and research personnel.

Hazard Identification and Classification

4-Propylpyridine is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1][2][3]

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation.[1][2][3] | |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[1][2][3] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Danger | H335: May cause respiratory irritation.[1][2][3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Propylpyridine is crucial for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C8H11N | [4][5][6] |

| Molar Mass | 121.18 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Pyridine-like | [4] |

| Boiling Point | 188 - 190 °C | [4] |

| Melting Point | Approximately -50 °C | [4] |

| Flash Point | 65 °C (closed cup) | [4] |

| Density | Approximately 0.92 g/cm³ | [4] |

| Solubility in Water | Slightly soluble | [4] |

| Vapor Pressure | 0.912 mmHg at 25°C | [1][5] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with 4-Propylpyridine.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[1][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7]

-

Avoid contact with skin and eyes.[1]

-

Avoid breathing vapors or mist.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.[7][8]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

-

Keep away from heat, sparks, and open flames.[7]

-

Store separately from incompatible materials such as strong acids, alkaline substances, and oxidizing agents.[1][8]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 4-Propylpyridine:

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant suit.[1] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill response. |

A general workflow for using PPE in the laboratory is outlined below.

Figure 1. General Laboratory PPE Workflow.

Emergency Procedures

In the event of an emergency, follow these procedures.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][7] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][7] |

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[10]

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8][11] Hazardous combustion products include carbon oxides and nitrogen oxides.[11]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

In the event of a spill, follow the logical workflow outlined below.

Figure 2. Chemical Spill Response Workflow.

Personal precautions include avoiding contact with the substance and breathing its vapors.[1] Environmental precautions involve preventing the spill from entering drains or waterways.[1][7] For containment and cleanup, use an inert absorbent material and collect it with non-sparking tools into a suitable container for disposal.[1][7][8]

Disposal Considerations

Dispose of 4-Propylpyridine and its containers in accordance with local, regional, and national regulations.[1] Do not dispose of it into the environment.[1]

Disclaimer: This guide is intended for informational purposes only and does not supersede any legal requirements or institutional protocols. Always consult the most current Safety Data Sheet (SDS) for 4-Propylpyridine before use.

References

- 1. echemi.com [echemi.com]

- 2. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-81-2 Name: 4-propylpyridine [xixisys.com]

- 4. 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS | Buy 4-Propylpyridine in China [pipzine-chem.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 4-Propylpyridine as a Ligand in Organometallic Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives are a versatile class of ligands in organometallic catalysis, valued for their electronic properties and ability to stabilize transition metal complexes. 4-Propylpyridine, a simple alkyl-substituted pyridine, can serve as an effective ancillary ligand in various catalytic systems. Its propyl group offers increased lipophilicity compared to pyridine, which can enhance the solubility of the catalyst complex in organic solvents and subtly influence the steric and electronic environment of the metal center. These modifications can impact catalyst activity, stability, and selectivity.